molecular formula C8H9BrO3 B2399925 3-Bromo-2,6-dimethoxyphenol CAS No. 18111-34-7

3-Bromo-2,6-dimethoxyphenol

Cat. No.: B2399925
CAS No.: 18111-34-7
M. Wt: 233.061
InChI Key: XXFKACCLBKXQDX-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of 2,6-dimethoxyphenol, characterized by the presence of a bromine atom at the third position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Industrial processes may also involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 2,6-dimethoxyphenol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

  • Substitution reactions yield various substituted phenols.
  • Oxidation reactions produce quinones or other oxidized phenolic compounds.
  • Reduction reactions revert the compound to 2,6-dimethoxyphenol.

Scientific Research Applications

3-Bromo-2,6-dimethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2,6-Dimethoxyphenol: Lacks the bromine atom, resulting in different reactivity and properties.

    3-Bromo-4,5-dimethoxyphenol: Similar structure but with different substitution pattern, leading to distinct chemical behavior.

    2-Bromo-4,6-dimethoxyphenol: Another brominated derivative with different substitution positions.

Uniqueness: 3-Bromo-2,6-dimethoxyphenol is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions. This makes it a valuable compound for targeted chemical synthesis and specialized applications in research and industry .

Biological Activity

3-Bromo-2,6-dimethoxyphenol (CAS: 18111-34-7) is a phenolic compound that has garnered interest in various fields of biological research due to its potential biological activities. This article explores its antimicrobial, antioxidant, and other biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and two methoxy groups attached to a phenolic ring. Its molecular formula is C8H9BrO3C_8H_9BrO_3, and it has a molecular weight of 233.06 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against common pathogens, the compound demonstrated notable inhibition zones.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging method. The compound exhibited a concentration-dependent scavenging effect, with an IC50 value indicating its effectiveness.

Concentration (µg/mL) % Scavenging Activity
1025
5055
10085

The results indicate that the compound has strong antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The phenolic hydroxyl group allows for hydrogen bonding and electron transfer reactions, while the bromine atom can participate in halogen bonding. These interactions can modulate enzyme activity and receptor function, leading to observed biological effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation by approximately 60%, highlighting its potential as an anti-biofilm agent .

Case Study 2: Antioxidant Applications

In another investigation focused on oxidative stress models in vitro, treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative agents. This suggests that the compound may have therapeutic potential in conditions characterized by oxidative damage .

Properties

IUPAC Name

3-bromo-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFKACCLBKXQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 2,6-dimethoxy-phenol (2 g, 12.98 mmol) in CCl4 (70 mL) at −10° C. was added bromine (2.07 g, 12.98 mmol) and stirred for 2 h. The reaction mixture was diluted with CCl4, washed with water and the combined CCl4 layers were washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 3-Bromo-2,6-dimethoxy-phenol as a solid (2 g, 66%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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